molecular formula C7H7BrClN B14852167 2-Bromo-4-(chloromethyl)-6-methylpyridine

2-Bromo-4-(chloromethyl)-6-methylpyridine

Cat. No.: B14852167
M. Wt: 220.49 g/mol
InChI Key: DPQZUKALVPILNN-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-6-methylpyridine typically involves the bromination and chloromethylation of 6-methylpyridine. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chloromethylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of 2-bromo-4-(chloromethyl)-6-pyridinecarboxylic acid.

    Reduction: Formation of 2-bromo-4-methyl-6-methylpyridine.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-6-methylpyridine involves its interaction with molecular targets through its reactive bromine and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to inhibition or modification of their function. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloromethylpyridine: Lacks the methyl group at the 6-position, making it less sterically hindered.

    2-Chloro-4-(chloromethyl)-6-methylpyridine: Substitutes chlorine for bromine at the 2-position, affecting its reactivity and selectivity.

    2-Bromo-4-(methylthio)-6-methylpyridine: Contains a methylthio group instead of a chloromethyl group, altering its chemical properties.

Uniqueness

2-Bromo-4-(chloromethyl)-6-methylpyridine is unique due to the combination of bromine, chloromethyl, and methyl groups on the pyridine ring. This specific arrangement provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-6-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4H2,1H3

InChI Key

DPQZUKALVPILNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)CCl

Origin of Product

United States

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